BI-78D3 - 883065-90-5

BI-78D3

Catalog Number: EVT-262010
CAS Number: 883065-90-5
Molecular Formula: C13H9N5O5S2
Molecular Weight: 379.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BI-78D3 is a small molecule initially developed as a c-Jun N-terminal kinase (JNK) inhibitor. [, ] It acts as a substrate-competitive inhibitor, targeting the interaction site between JNK and JNK-interacting protein-1 (JIP1). [] BI-78D3 exhibits promising activity in various cellular and animal models, highlighting its potential as a research tool for studying JNK signaling pathways and related biological processes. [, , , , , , , , , , ]

Acebutolol

    Compound Description: Acebutolol is an FDA-approved beta blocker primarily used for hypertension treatment. Research suggests it may also inhibit JNK-JIP1 interaction, similar to BI-78D3, potentially leading to improved glucose uptake in type 2 diabetes models [].

    Relevance: Like BI-78D3, Acebutolol exhibits inhibitory effects on the JNK-JIP1 interaction []. Structural analysis indicates that Acebutolol possesses a binding affinity to the JNK-JIP1 interaction site comparable to that of BI-78D3 []. This suggests that both compounds might share structural similarities or interact with the same binding pocket on the target proteins.

SP600125

    Compound Description: SP600125 is a potent and selective inhibitor of JNK. Studies demonstrate its ability to protect against retinal arteriolar dysfunction induced by acute and chronic hyperglycemia [].

    Relevance: Both SP600125 and BI-78D3 effectively inhibit JNK activity, albeit through potentially different mechanisms. SP600125 acts as a general JNK inhibitor, while BI-78D3 specifically targets the JNK-JIP1 interaction site [, ]. This suggests that while their binding sites and mechanisms might differ, both compounds ultimately impact JNK signaling.

Mito-TEMPO

    Compound Description: Mito-TEMPO is a mitochondria-targeted antioxidant. Research indicates its protective effects against liver damage induced by carbon tetrachloride (CCl4), similar to the effects observed with JNK inhibitors like BI-78D3 [].

    Relevance: Although structurally unrelated to BI-78D3, Mito-TEMPO exhibits similar protective effects against liver injury by reducing mitochondrial protein phosphorylation []. This suggests that both compounds, while acting through different mechanisms, ultimately converge on a similar pathway leading to the mitigation of CCl4-induced liver damage.

MG-132

    Compound Description: MG-132 is a potent proteasome inhibitor commonly used in research to block the NF-κB signaling pathway [].

    Relevance: While not directly related to BI-78D3 in terms of structure or target, MG-132 was used alongside BI-78D3 in a study investigating the anti-proliferative effects of Paeoniflorin in endometrial cancer cells []. The study highlighted that both MG-132 (inhibiting NF-κB) and BI-78D3 (inhibiting JNK) could prevent the Paeoniflorin-induced proliferative inhibition []. This suggests potential crosstalk or synergistic effects between the JNK and NF-κB pathways in this specific context.

SB203580

    Compound Description: SB203580 is a selective inhibitor of p38 mitogen-activated protein kinase (p38 MAPK), frequently employed in research to investigate the roles of p38 MAPK in various cellular processes [, ].

    Relevance: SB203580, while targeting a different MAPK pathway than BI-78D3 (JNK), was used in conjunction with BI-78D3 in studies investigating the impact of Paeoniflorin on endometrial cancer cell proliferation and hyperglycemia-induced retinal arteriolar dysfunction [, ]. The findings indicated that SB203580 did not prevent Paeoniflorin-induced proliferative inhibition or preserve bradykinin-induced dilation in hyperglycemic vessels, in contrast to BI-78D3 [, ]. These results highlight the specificity of BI-78D3 towards JNK and its distinct role compared to other MAPK pathways like p38.

Overview

BI-78D3 is a chemical compound recognized as a selective inhibitor of the c-Jun N-terminal kinase (JNK) pathway. This pathway plays a crucial role in various cellular processes, including stress responses, apoptosis, and inflammation. The compound is particularly noted for its potential therapeutic applications in diseases such as cancer and metabolic disorders. BI-78D3 is derived from a novel class of thiadiazole derivatives, which have shown promise in modulating JNK signaling pathways.

Source and Classification

BI-78D3 belongs to the class of thiadiazole derivatives and is classified as a small molecule inhibitor. Its development stems from research aimed at understanding and manipulating the JNK signaling pathway, which is implicated in numerous pathophysiological conditions. The compound has been studied extensively for its biochemical interactions and therapeutic potential, particularly in preclinical models.

Synthesis Analysis

Methods and Technical Details

The synthesis of BI-78D3 involves several steps that typically include the formation of key intermediates followed by functionalization to achieve the final structure. The general synthetic route can be summarized as follows:

  1. Formation of Thiadiazole Ring: The initial step often involves the reaction of appropriate thioketones with hydrazine derivatives to form the thiadiazole core.
  2. Functionalization: Subsequent reactions introduce substituents that enhance biological activity, such as nitro groups or alkoxy chains.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological testing.

Technical details include the use of nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and mass spectrometry for molecular weight confirmation, ensuring that the synthesized compound matches the desired specifications .

Molecular Structure Analysis

Structure and Data

The molecular structure of BI-78D3 features a unique arrangement that includes a nitrothiazole moiety linked to a thiadiazole ring. Key structural characteristics include:

  • Molecular Formula: C₉H₈N₄O₂S₂
  • Molecular Weight: Approximately 240.31 g/mol
  • Key Functional Groups: Nitro group (-NO₂), thiazole ring, and thiadiazole ring.

Structural analysis through NMR spectroscopy reveals specific proton environments that are indicative of its functional groups, with notable shifts corresponding to the nitrothiazole protons .

Chemical Reactions Analysis

Reactions and Technical Details

BI-78D3 participates in several chemical reactions that are critical for its function as a JNK inhibitor:

  1. Covalent Modification: The compound can covalently modify cysteine residues within the JNK protein, particularly at residue Cys163, which is crucial for its binding affinity .
  2. Adduct Formation: Reaction with thiols leads to the formation of stable adducts, which can be monitored using NMR spectroscopy to determine reaction kinetics and mechanisms .
  3. Hydrolysis: Under certain conditions, BI-78D3 can undergo hydrolysis, leading to degradation products that may influence its pharmacological activity .

These reactions highlight the compound's ability to interact specifically with target proteins, enabling its role as an effective inhibitor.

Mechanism of Action

Process and Data

The mechanism of action for BI-78D3 primarily involves the inhibition of JNK signaling through direct interaction with JNK proteins:

  1. Binding at JIP Site: BI-78D3 binds to the JNK interacting protein (JIP) site on JNK, disrupting normal signaling pathways that lead to cellular stress responses.
  2. Inhibition of Phosphorylation: By preventing phosphorylation events mediated by JNK, BI-78D3 effectively reduces downstream signaling that contributes to apoptosis and inflammation .
  3. Restoration of Insulin Sensitivity: In preclinical studies, treatment with BI-78D3 has been shown to restore insulin sensitivity in mouse models of type 2 diabetes by modulating JNK activity .

This multifaceted approach underscores its potential therapeutic utility in metabolic disorders and cancer.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BI-78D3 exhibits several notable physical and chemical properties:

Analytical techniques such as differential scanning calorimetry (DSC) may be employed to assess thermal properties further .

Applications

Scientific Uses

BI-78D3 has significant applications in various scientific domains:

  1. Cancer Research: As a JNK inhibitor, it is utilized in studies exploring cancer cell survival mechanisms and apoptosis.
  2. Metabolic Disorders: Investigated for its role in restoring insulin sensitivity and mitigating complications associated with type 2 diabetes.
  3. Pharmacological Studies: Serves as a tool compound in drug discovery efforts aimed at developing new therapeutics targeting the JNK signaling pathway.

Its diverse applications highlight the importance of BI-78D3 in advancing our understanding of complex biological systems and developing targeted therapies for serious health conditions .

Properties

CAS Number

883065-90-5

Product Name

BI-78D3

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(5-nitro-1,3-thiazol-2-yl)sulfanyl]-1H-1,2,4-triazol-5-one

Molecular Formula

C13H9N5O5S2

Molecular Weight

379.4 g/mol

InChI

InChI=1S/C13H9N5O5S2/c19-11-15-16-12(25-13-14-6-10(24-13)18(20)21)17(11)7-1-2-8-9(5-7)23-4-3-22-8/h1-2,5-6H,3-4H2,(H,15,19)

InChI Key

QFRLDZGQEZCCJZ-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=O)NN=C3SC4=NC=C(S4)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dihydro-5-((5-nitro-2-thiazolyl)thio)-3H-1,2,4-triazol-3-one
BI-78D3

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=O)NN=C3SC4=NC=C(S4)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.